tert-Butyl 3-(1-ethoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1-ethoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is known for its use as a building block in organic synthesis, particularly in the creation of spirocyclic structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-ethoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with ethyl pyruvate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(1-ethoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(1-ethoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate is used as a precursor in the synthesis of spirocyclic compounds, which are valuable in medicinal chemistry for their unique structural properties .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-ethoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, it can interact with receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 3-(1-ethoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate is unique due to its ability to form spirocyclic structures through [3+2] cycloadditions with dipolarophiles . This property makes it a valuable building block in the synthesis of complex organic molecules .
Properties
IUPAC Name |
tert-butyl 3-(1-ethoxy-1-oxopropan-2-ylidene)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-6-17-11(15)9(2)10-7-14(8-10)12(16)18-13(3,4)5/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDHVUAERDLVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CN(C1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.